
2-Tosylbenzaldehyde
Overview
Description
Its molecular formula is C14H12O3S, and it has a molecular weight of 260.31. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
2-Tosylbenzaldehyde, a derivative of benzaldehyde, primarily targets cellular antioxidation systems . It disrupts these systems, leading to effective inhibition of fungal growth . The compound’s antifungal activity is linked to its ability to destabilize cellular redox homeostasis .
Mode of Action
The compound interacts with its targets by disrupting the balance of redox reactions within the cell . This disruption can lead to a variety of changes, including DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
These mechanisms include DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Pharmacokinetics
A receptor is a cellular component that the drugs bind to and produce cellular action . The two-compartment pharmacokinetic model, which describes the evolution of drug levels in the organism by depicting the body as two pharmacokinetic compartments (the central and the peripheral compartments), could potentially apply to this compound .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to effective antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tosylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-toluenesulfonyl chloride with benzaldehyde in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tosylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-tosylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-tosylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Tosylbenzoic acid.
Reduction: 2-Tosylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-substituted benzaldehydes.
Scientific Research Applications
Medicinal Chemistry
2-Tosylbenzaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in the development of anticancer agents and other therapeutics.
Case Study: Synthesis of Anticancer Agents
A notable study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant antiproliferative activity against cancer cell lines. The incorporation of various substituents on the benzaldehyde moiety allowed for the modulation of biological activity, highlighting its potential in drug discovery .
Compound | Activity | Reference |
---|---|---|
This compound Derivative A | Anticancer | |
This compound Derivative B | Antibacterial |
Synthetic Methodologies
The compound is widely used as a reagent in various synthetic transformations, including cycloaddition reactions and the formation of hydrazones.
Cycloaddition Reactions
Recent advancements have shown that this compound can be utilized in [2 + 2 + 1] cycloaddition reactions involving N-tosylhydrazones. This method allows for the efficient synthesis of isoxazolines, which are valuable intermediates in organic synthesis .
Hydrazone Formation
The formation of hydrazones from this compound has been extensively studied. These hydrazones are important for their application in asymmetric organocatalysis, providing a pathway to synthesize chiral compounds .
Material Science
In addition to its applications in medicinal chemistry and synthetic methodologies, this compound has been explored for its utility in material science.
Polymer Synthesis
The compound has been employed as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its derivatives have shown promise in developing materials for coatings and adhesives .
Summary of Applications
The following table summarizes the diverse applications of this compound:
Comparison with Similar Compounds
Benzaldehyde: Lacks the tosyl group, making it less reactive in certain substitution reactions.
4-Tosylbenzaldehyde: Similar structure but with the tosyl group in a different position, affecting its reactivity and applications.
2-Tosylacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Uniqueness: 2-Tosylbenzaldehyde is unique due to the presence of both the aldehyde and tosyl groups, which confer distinct reactivity and versatility in synthetic applications .
Biological Activity
2-Tosylbenzaldehyde, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and antifungal activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a benzaldehyde moiety. This structure enhances its reactivity and biological activity, making it a valuable compound in pharmaceutical applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined, revealing potent activity against resistant strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
This compound | Escherichia coli | 16 |
This compound | Candida albicans | 32 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. One study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
HeLa (Cervical Cancer) | 18 |
3. Antifungal Activity
In addition to its antibacterial properties, derivatives of this compound have shown antifungal activity. A comparative study highlighted that certain derivatives were effective against common fungal pathogens, demonstrating lower MIC values than traditional antifungal agents .
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A group synthesized new sulfonamide derivatives from this compound and evaluated their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced the antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Anticancer Mechanisms
Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Researchers found that the compound induced apoptosis through the activation of caspase pathways in cancer cells, leading to a decrease in cell viability. This finding highlights its potential as a lead compound for developing novel anticancer therapies .
Research Findings
Recent research has expanded the understanding of the biological activities associated with this compound. Notably:
- Antiviral Properties: Some studies have suggested potential antiviral effects against specific viruses, although further investigation is required to establish efficacy and mechanisms.
- Synergistic Effects: Combinations of this compound with other pharmacologically active compounds have shown enhanced biological activities, indicating potential for combination therapies.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXVDXFBGUMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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